molecular formula C11H18ClN3O B12457706 N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride

N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride

Cat. No.: B12457706
M. Wt: 243.73 g/mol
InChI Key: GDOUMLGIZHABOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride is a chemical compound with a complex structure that includes both pyridine and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxime group through the reaction of a ketone with hydroxylamine hydrochloride under acidic conditions. The amino group is introduced through nucleophilic substitution reactions, and the pyridine ring is incorporated via cyclization reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. The amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1-pyridin-2-yl-hexan-1-one: Lacks the oxime group, which reduces its reactivity.

    1-Pyridin-2-yl-hexan-1-one oxime: Lacks the amino group, which affects its ability to form hydrogen bonds.

    6-Amino-1-pyridin-2-yl-hexan-1-one oxime: Lacks the hydrochloride salt, which affects its solubility and stability.

Uniqueness

6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride is unique due to the presence of both the amino and oxime groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

N-(6-amino-1-pyridin-2-ylhexylidene)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c12-8-4-1-2-7-11(14-15)10-6-3-5-9-13-10;/h3,5-6,9,15H,1-2,4,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOUMLGIZHABOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NO)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.